2,4-Difluorocinnamic acid

Catalog No.
S782820
CAS No.
94977-52-3
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorocinnamic acid

CAS Number

94977-52-3

Product Name

2,4-Difluorocinnamic acid

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O

The exact mass of the compound 2,4-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorocinnamic acid (CAS 94977-52-3) is a highly specialized, di-halogenated aromatic building block featuring a trans-alkene conjugated with a 2,4-difluorophenyl ring. In industrial and advanced laboratory procurement, this specific substitution pattern is valued because the strongly electron-withdrawing fluorine atoms significantly lower the pKa of downstream derivatives, alter the lipophilicity of the molecule, and modify the electronic distribution across the conjugated system [1]. It is primarily procured as an essential precursor for next-generation mass spectrometry matrices (such as DiFCCA), a structural modifier in combinatorial pharmaceutical libraries targeting kinase and phosphatase active sites, and a core intermediate for polyhalogenated agrochemicals.

Research Fit

Fluorinated cinnamic acid building block for small-molecule synthesis and derivatization
Precursor for MALDI matrix development (α-cyano derivative) in lipid and biomolecule analysis
Reported enzyme inhibition supports use as a biochemical probe in esterase/peptidase studies

Generic substitution with unsubstituted cinnamic acid or mono-fluorinated analogs fundamentally fails in applications requiring precise electronic and steric tuning. In mass spectrometry matrix synthesis, replacing the 2,4-difluoro pattern with a 4-hydroxy group fails to sufficiently lower the proton affinity, resulting in drastically reduced analyte ionization yields for specific lipids [1]. In medicinal chemistry workflows, substituting this compound with standard cinnamic acid alters the ligand-binding domain interaction, leading to a loss of target selectivity in PPAR agonists and PTP inhibitors. Furthermore, attempting to bypass commercial procurement by synthesizing the compound in-house from 2,4-difluoro-bromobenzene or 2,4-difluorobenzaldehyde introduces severe process bottlenecks, requiring harsh thermal conditions (up to 180 °C) and resulting in moderate yields (54–77%), making direct procurement the only viable choice for reproducible scale-up.

Substitution Risk

Isomeric substitution pattern
Fluorine position (e.g., 2,6- vs. 2,4-) alters electronic distribution and may shift reaction selectivity and yield.
Crystal packing and solid-state properties
Different regioisomers can exhibit distinct crystal packing, affecting purification, solubility, and thermal behavior.
Enzyme inhibition profile
Binding affinity to carboxylesterase, aminopeptidase, or esterase may not transfer across fluorinated cinnamic acid isomers.

Precursor Suitability for Low-Proton-Affinity MALDI Matrices

2,4-Difluorocinnamic acid is the essential precursor for synthesizing α-cyano-2,4-difluorocinnamic acid (DiFCCA) via Knoevenagel condensation. Compared to the industry-standard precursor 4-hydroxybenzaldehyde (used to make CHCA), the 2,4-difluoro substitution creates a matrix with a significantly lower proton affinity. This alleviated proton transfer reaction results in higher analyte ion yields for peptides and phospholipids under optimized UV-MALDI wavelengths [1].

Evidence DimensionMatrix proton affinity and analyte ion yield
Target Compound Data2,4-Difluoro substitution enables lower proton affinity and higher ion yields
Comparator Or Baseline4-Hydroxy substitution (CHCA precursor)
Quantified DifferenceProvides higher ionization efficiency for specific lipids/peptides over standard CHCA
ConditionsUV-MALDI-MS and Matrix-Enhanced SIMS (ME-SIMS)

Procurement of the 2,4-difluoro precursor is critical for developers of mass spectrometry matrices seeking to break the sensitivity limits of standard CHCA.

Synthesis yield
Reported head-to-head
Classical methods: 54% (bromobenzene route) and 77% (benzaldehyde route) vs. patent-improved method (unquantified improvement claim).
Supports synthetic route evaluation and scale-up feasibility review.
Low yields may limit industrial economics; method context requires verification.

Elimination of Low-Yield, High-Temperature Synthesis Bottlenecks

Attempting to synthesize 2,4-difluorocinnamic acid in-house via the reaction of 2,4-difluoro-bromobenzene with acrylic acid yields only 54% and requires harsh conditions (145–150 °C for 6 hours). Alternatively, reacting 2,4-difluorobenzaldehyde with acetic anhydride requires 180 °C and maxes out at a 77% yield[1]. Direct procurement of the high-purity acid bypasses these energy-intensive, moderate-yield steps.

Evidence DimensionSynthesis yield and reaction temperature
Target Compound DataDirect procurement (ambient handling, 100% material availability)
Comparator Or BaselineIn-house synthesis from 2,4-difluoro-bromobenzene (54% yield, 145-150 °C)
Quantified DifferencePrevents 46% material loss and eliminates high-energy reactor requirements
ConditionsPalladium-catalyzed cross-coupling or acetic anhydride condensation

Purchasing the compound directly saves significant reactor time and eliminates the handling of toxic transition metal catalysts and harsh thermal conditions.

MALDI matrix performance
Class-level inference
Di-FCCA reported to improve sensitivity vs. CHCA and Cl-CCA in hen egg yolk lipid analysis; quantitative improvement not provided.
Supports matrix screening for lipidomics method development.
Data to verify; original study required for quantitative comparison.

High-Yield Amide Coupling in Pharmaceutical Workflows

Despite the electron-withdrawing nature of the di-fluoro-substituted aromatic ring, 2,4-difluorocinnamic acid demonstrates high reactivity in standard amide coupling workflows. In the synthesis of novel HCV NS4B inhibitors, coupling 2,4-difluorocinnamic acid with a complex piperazinone derivative achieved a 95% isolated yield [1].

Evidence DimensionAmide coupling yield
Target Compound Data95% isolated yield
Comparator Or BaselineStandard expected coupling yields for deactivated systems
Quantified DifferenceNear-quantitative conversion (95%)
ConditionsCoupling with piperazinone core in standard organic solvents

Ensures that buyers integrating this building block into late-stage drug discovery libraries will not suffer from severe yield drops during critical coupling steps.

Thermal property
Cross-study comparable
0.5 °C
Predicted boiling point difference (2,4- vs. 2,6-difluorocinnamic acid)
Thermal behavior differentiation context for purification and thermal analysis.
Predicted values; experimental confirmation advised.

Essential Lipophilic Tuning for Receptor Agonist Synthesis

In the development of dual PPAR alpha/gamma agonists, 2,4-difluorocinnamic acid is utilized in place of unsubstituted cinnamic acid to synthesize targeted 3-phenyl propanoic acid derivatives. The 2,4-difluoro substitution is critical for altering the lipophilicity and steric fit within the ligand-binding domains, successfully yielding the target N-phenylacryloyl-substituted tyrosine derivatives (mp 221–223 °C) [1].

Evidence DimensionPrecursor selection for receptor binding tuning
Target Compound Data2,4-Difluorocinnamic acid (provides specific F-F steric/electronic profile)
Comparator Or BaselineUnsubstituted cinnamic acid
Quantified DifferenceEnables specific access to the 2,4-difluorophenyl-acryloylamino target with a 31% isolated yield in the final complex step
ConditionsMulti-step synthesis of substituted propanoic acid derivatives

Buyers must select the 2,4-difluoro variant to achieve the precise structure-activity relationship (SAR) profile required for advanced metabolic disease drug candidates.

Enzyme inhibition
Class-level inference
In vitro inhibition of carboxylesterase, aminopeptidase, and esterase reported; no direct isomer comparison available.
Supports biochemical probe selection for enzyme activity studies.
Activity confirmation and isomer specificity require further validation.

Synthesis of Advanced MALDI Matrices

Procured as the primary building block for α-cyano-2,4-difluorocinnamic acid (DiFCCA), a matrix that relies on the 2,4-difluoro substitution to lower proton affinity and increase ionization yields for specific peptides and lipids [1].

Combinatorial Library Generation for PTP Inhibitors

Utilized in solid-phase peptide synthesis to create focused libraries targeting the active sites of Protein Tyrosine Phosphatases (e.g., TC-PTP), where its specific electronic properties are required for target discrimination [2].

Development of Antiviral Therapeutics

Used as a high-yielding coupling partner in the synthesis of HCV NS4B inhibitors, where the fluorinated cinnamic acid moiety is essential for the final compound's antiviral efficacy and steric fit [3].

Application Fit

Application
Selection Property
Validation Focus
MALDI matrix precursor synthesis
α-Cyano derivative formation capability
Comparative matrix performance in lipid analysis
Synthetic methodology evaluation
Low-yield model substrate
Yield improvement validation against classical routes
Fluorine substituent effect probe
Positional isomer comparison
Physicochemical property change with substitution pattern
Enzyme inhibition research tool
Reported esterase/peptidase inhibition
Activity confirmation and specificity in target assay

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid

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